

Protocol for Distinguishing Acute Leukemias Using 2-Naphthyl Butyrate Esterase Staining

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Compound of Interest

Compound Name: 2-Naphthyl butyrate

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Application Notes

The differentiation of acute leukemias is a critical step in diagnosis and treatment planning. Cytochemical staining, a well-established laboratory technique, plays a significant role in the initial characterization of leukemic cells. The α -Naphthyl Butyrate Esterase (ANBE) stain, also known as non-specific esterase (NSE) stain, is a key cytochemical tool for identifying cells of the monocytic lineage. This application note provides a detailed protocol for the ANBE stain and guidelines for its interpretation in the context of acute leukemia classification, primarily following the French-American-British (FAB) system.

Principle of the Method

The ANBE stain is based on the enzymatic activity of non-specific esterases present in the cytoplasm of certain hematopoietic cells. In this reaction, α -naphthyl butyrate is hydrolyzed by the esterase enzyme to release α -naphthol.^{[1][2][3]} The liberated α -naphthol then couples with a diazonium salt (e.g., pararosaniline) to form a colored, insoluble precipitate at the site of enzyme activity.^{[1][2][3]} Cells of the monocytic series, including monoblasts, promonocytes, and monocytes, exhibit strong ANBE activity, which appears as a diffuse, reddish-brown cytoplasmic staining.^[4] This activity can be inhibited by the addition of sodium fluoride (NaF), a feature that is highly specific for monocytic esterase.^[4] In contrast, granulocytic cells are typically negative for ANBE, while lymphoid cells may show a focal dot-like positivity in T-lymphocytes.^[4]

This differential staining pattern is invaluable for distinguishing acute myeloid leukemias (AML) with a monocytic component (FAB subtypes M4 and M5) from other AML subtypes and from acute lymphoblastic leukemia (ALL).[\[5\]](#)[\[6\]](#)

Data Presentation

The following table summarizes the expected ANBE staining patterns in various subtypes of acute leukemia according to the FAB classification.

FAB Subtype	Leukemia Type	Expected α - Naphthyl Butyrate Esterase (ANBE) Staining Result	Percentage of Positive Blasts	Fluoride Inhibition
AML				
M0	Minimally differentiated AML	Negative	< 3%	Not Applicable
M1	AML without maturation	Negative to weak	< 20%	Negative
M2	AML with maturation	Negative to weak	< 20%	Negative
M3	Acute promyelocytic leukemia	Negative	< 3%	Not Applicable
M4	Acute myelomonocytic leukemia	Strong, diffuse positive	> 20%	Positive
M5a	Acute monoblastic leukemia	Strong, diffuse positive	> 80%	Positive
M5b	Acute monocytic leukemia	Strong, diffuse positive	> 80%	Positive
M6	Acute erythroid leukemia	Negative	< 3%	Not Applicable
M7	Acute megakaryoblastic leukemia	Negative	< 3%	Not Applicable

ALL	Acute lymphoblastic leukemia	Negative (T-ALL may show focal positivity)	< 3%	Negative
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Experimental Protocols

This section provides a detailed, step-by-step protocol for performing the α -Naphthyl Butyrate Esterase stain on peripheral blood or bone marrow smears.

Materials and Reagents:

- Freshly prepared peripheral blood or bone marrow smears
- Fixative solution (e.g., buffered formalin-acetone)
- Pararosaniline solution
- Sodium nitrite solution
- Phosphate buffer (pH 7.6)
- α -Naphthyl butyrate solution
- Sodium fluoride (for inhibition test)
- Counterstain (e.g., Hematoxylin or Methyl Green)
- Distilled water
- Coplin jars or staining dishes
- Micropipettes
- Filter paper
- Microscope slides and coverslips
- Light microscope

Protocol:

- **Smear Preparation:** Prepare thin smears of peripheral blood or bone marrow aspirate on clean glass slides. Allow the smears to air dry completely.
- **Fixation:** Fix the air-dried smears in a buffered formalin-acetone fixative for 30-60 seconds at room temperature.[2][3] Rinse the slides gently with distilled water and allow them to air dry.
- **Incubation Medium Preparation:**
 - Prepare the hexazotized pararosaniline by mixing equal parts of pararosaniline solution and sodium nitrite solution. Let this mixture stand for 1 minute.
 - In a separate container, add the α -naphthyl butyrate solution to the phosphate buffer and mix well.
 - Add the hexazotized pararosaniline to the buffered substrate solution and mix thoroughly. The final solution should be used immediately.
- **Fluoride Inhibition (Control):** For the fluoride inhibition test, prepare a parallel incubation medium as described in step 3, but add sodium fluoride to the phosphate buffer before adding the substrate and dye.
- **Staining:**
 - Immerse the fixed smears in the freshly prepared incubation medium.
 - Incubate at room temperature for 45-60 minutes in the dark.[3]
 - Rinse the slides thoroughly with distilled water.
- **Counterstaining:**
 - Counterstain the smears with hematoxylin for 1-2 minutes or with methyl green for 2 minutes to visualize the cell nuclei.[1][3]
 - Rinse the slides with distilled water.

- Mounting and Examination:

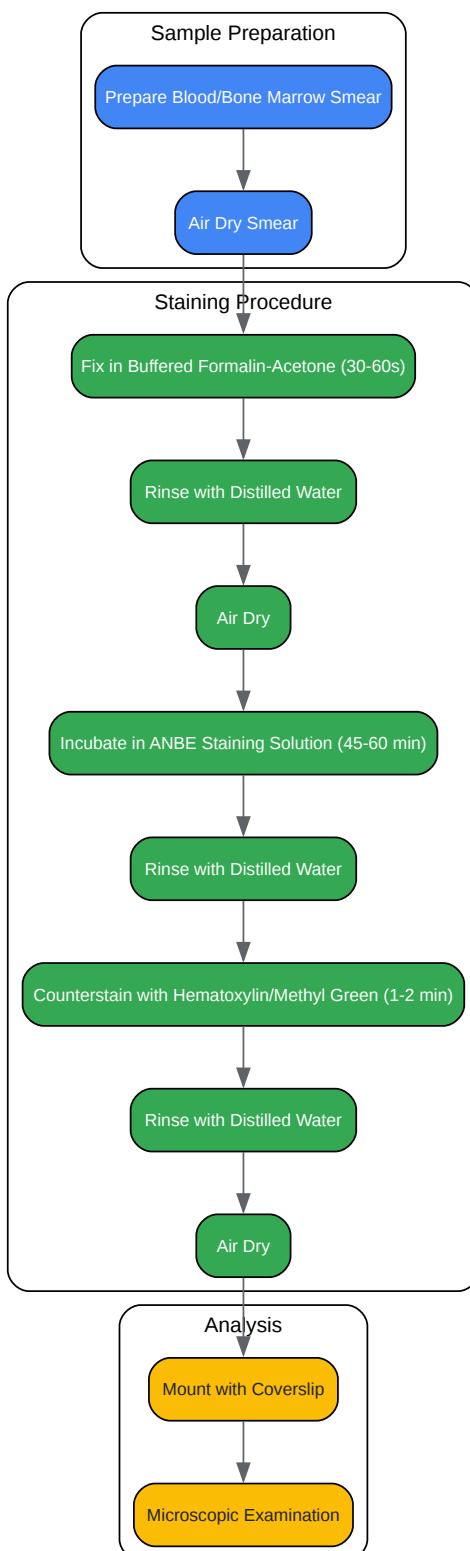
- Allow the slides to air dry completely.
- Mount the slides with a coverslip using a suitable mounting medium.
- Examine the slides under a light microscope.

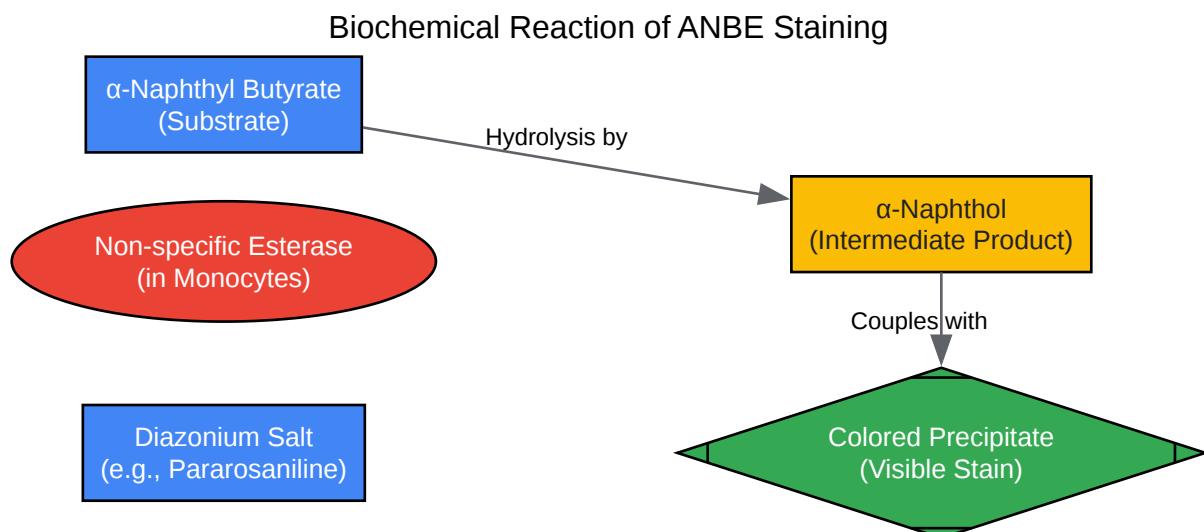
Interpretation of Results:

- Positive Reaction: A positive reaction for ANBE is indicated by the presence of a diffuse, dark red or brown precipitate in the cytoplasm of the cells.[7]
- Negative Reaction: The absence of this colored precipitate indicates a negative reaction.
- Fluoride Inhibition: A significant decrease or complete absence of the staining reaction in the slide treated with sodium fluoride confirms the presence of monocytic esterase.[4]

Visualizations

Experimental Workflow for ANBE Staining





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